4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride
CAS No.: 136204-60-9
Cat. No.: VC17378089
Molecular Formula: C8H8ClNOS
Molecular Weight: 201.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136204-60-9 |
---|---|
Molecular Formula | C8H8ClNOS |
Molecular Weight | 201.67 g/mol |
IUPAC Name | 4-cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride |
Standard InChI | InChI=1S/C8H8ClNOS/c1-4-10-6(5-2-3-5)7(12-4)8(9)11/h5H,2-3H2,1H3 |
Standard InChI Key | MQUYUQXGPTVJOW-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=C(S1)C(=O)Cl)C2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 4-cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride is C₈H₈ClNOS, with a molecular weight of 201.67 g/mol. The thiazole ring incorporates sulfur and nitrogen atoms at the 1- and 3-positions, respectively, while the 2-position is substituted with a methyl group, and the 4-position features a cyclopropyl moiety. The carbonyl chloride group at the 5-position confers high electrophilicity, facilitating nucleophilic acyl substitution reactions (Figure 1).
Table 1: Key Physicochemical Properties
The cyclopropyl group enhances steric hindrance and electronic effects, influencing the compound’s reactivity and interaction with biological targets. The chlorocarbonyl group enables conjugation to amines or alcohols, forming amides or esters critical in drug design .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of related thiazole carbonyl chlorides reveals strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) . Nuclear magnetic resonance (NMR) data for analogous compounds show distinct signals for the cyclopropyl protons (δ 1.0–1.5 ppm) and thiazole ring protons (δ 7.5–8.5 ppm) . X-ray crystallography of similar Ag(I) thiazole complexes demonstrates linear coordination geometries, with Ag–N bond lengths averaging 2.15 Å .
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with the cyclocondensation of thiourea derivatives with α-haloketones. For example, reaction of 4-cyclopropyl-2-methylthiazole-5-carboxylic acid with oxalyl chloride in dichloromethane yields the target compound. Key steps include:
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Acylation: Treatment of the carboxylic acid with oxalyl chloride and catalytic DMF generates the acyl chloride.
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Purification: Removal of excess reagents via vacuum distillation ensures high purity .
Table 2: Reaction Conditions and Yields
Starting Material | Reagents | Temperature | Yield (%) |
---|---|---|---|
4-Cyclopropyl-2-methylthiazole-5-carboxylic acid | Oxalyl chloride, DMF | 25°C | 78 |
4-Cyclopropyl-2-methylthiazole-5-carboxamide | SOCl₂ | 40°C | 65 |
Base selection significantly impacts yields. N,N-Diisopropylethylamine (DIPEA) outperforms inorganic bases (e.g., K₂CO₃) by minimizing side reactions .
Challenges and Solutions
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Moisture Sensitivity: The carbonyl chloride group is prone to hydrolysis. Reactions must be conducted under anhydrous conditions using molecular sieves.
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Byproduct Formation: Excess oxalyl chloride can lead to dichloride byproducts. Stepwise addition and stoichiometric control mitigate this issue .
Applications in Medicinal Chemistry
Anticancer Activity
Derivatives of 4-cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride exhibit promising anticancer properties. A 2016 study synthesized thiazole-5-carboxamide analogs showing potent inhibition against breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines .
Table 3: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
Methyl 4-chloro-2-cyclopropyl-1,3-thiazole-5-carboxylate | A549 | 12.34 | Cell cycle arrest |
Ethyl 2-substituted-4-methylthiazole-5-carboxylate | HeLa | 10.50 | Proliferation inhibition |
4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride derivative | MCF-7 | 15.63 | Apoptosis induction |
The carbonyl chloride moiety enables conjugation to amino groups in biomolecules, enhancing target specificity. For instance, coupling with o-aminobenzamide derivatives produced compounds with 15.63 µM IC₅₀ against MCF-7 cells .
Industrial and Material Science Applications
Polymer Modification
The reactive chloride group facilitates incorporation into polymers, enhancing thermal stability. Grafting onto polyamide backbones increases decomposition temperatures by ~40°C, as measured by thermogravimetric analysis (TGA).
Suzuki–Miyaura Coupling
This compound participates in cross-coupling reactions with arylboronic acids, forming biaryl structures essential in optoelectronic materials. A 2019 study reported a 92% yield in the synthesis of a luminescent Ag(I)-thiazole complex using analogous reactants .
Comparison with Analogous Compounds
Table 4: Structural and Functional Comparisons
Compound | Substituents | Key Applications |
---|---|---|
4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride | Cyclopropyl, methyl | Anticancer agents, polymers |
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | Trifluoromethyl | Fluorinated pharmaceuticals |
4-Phenyl-1,3-thiazole-2-carbonyl chloride | Phenyl | Enzyme inhibitors |
The cyclopropyl group in this compound enhances metabolic stability compared to phenyl analogs, while the trifluoromethyl derivative offers superior lipophilicity.
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